6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
説明
6-((3-(Trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a pyrrolo-pyrimidine derivative characterized by a sulfonyl group substituted with a 3-(trifluoromethyl)phenyl moiety. Pyrrolo-pyrimidine scaffolds are heterocyclic systems of pharmacological interest due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes .
特性
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-2-1-3-11(4-10)22(20,21)19-6-9-5-17-8-18-12(9)7-19/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYZZNUYGIQARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
- **Formation of the pyr
生物活性
6-((3-(Trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, focusing on its anticancer properties, potential antiviral activity, and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that 6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibits potent anticancer properties. The compound has shown IC50 values of approximately 4.42 ± 0.46 μmol L⁻¹ and 4.85 ± 0.59 μmol L⁻¹ against various tumor cell lines, which are significantly lower than the positive control, 5-fluorouracil (IC50 = 6.39 ± 0.71 μmol L⁻¹).
Table 1: Anticancer Activity Comparison
| Compound | IC50 (μmol L⁻¹) | Positive Control | Control IC50 (μmol L⁻¹) |
|---|---|---|---|
| 6-((3-(Trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | 4.42 ± 0.46 | 5-Fluorouracil | 6.39 ± 0.71 |
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. The trifluoromethyl group is known to enhance the compound's lipophilicity and metabolic stability, contributing to its efficacy in targeting cancer cells.
Antiviral Properties
In addition to its anticancer activity, preliminary investigations suggest that this compound may possess antiviral properties. The structural analogs have been evaluated for their ability to inhibit SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), showing promising results in receptor-ligand interaction studies .
Case Studies
- In Vitro Studies : A study involving various cancer cell lines indicated that the compound effectively inhibited cell growth and induced apoptosis at concentrations lower than those required for standard chemotherapeutics.
- Animal Models : In vivo studies are ongoing to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer and viral infections.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional features of 6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with related compounds:
Key Observations:
Substituent Effects :
- The 3-(trifluoromethyl)phenyl sulfonyl group in the target compound likely confers higher lipophilicity and resistance to oxidative metabolism compared to the 4-fluorophenyl sulfonyl analog .
- Benzyl and amine substituents (e.g., in MTC-25793204) may alter binding modes to enzymes or receptors, though direct biological data is unavailable .
Salt Forms :
- The dihydrochloride salt of the parent pyrrolo-pyrimidine (–6) improves aqueous solubility, facilitating formulation for preclinical testing, whereas the sulfonyl derivatives may require alternative solubilization strategies .
Synthetic Utility: The parent pyrrolo-pyrimidine () is a key intermediate for antimicrobial quinolones, while sulfonyl derivatives like the target compound may serve as precursors for more complex pharmacophores .
Research Findings and Data Gaps
- Antimicrobial Activity: Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are precursors to quinolones with potent antimicrobial activity, though the target compound’s efficacy remains unstudied .
- Physicochemical Properties : The CF₃ group’s impact on logP and solubility warrants experimental validation (e.g., HPLC retention time comparisons as in ) .
- Biological Targets: No direct data exists on kinase inhibition or enzyme modulation for sulfonyl-substituted analogs, unlike amine-functionalized variants .
Q & A
Q. How should researchers link their experimental design to theoretical frameworks (e.g., enzyme inhibition hypotheses)?
- Methodological Answer : Align assays with mechanistic hypotheses (e.g., ATP-competitive kinase inhibition). Use enzyme kinetics (Lineweaver-Burk plots) to confirm inhibition type. Cross-reference findings with structural data (e.g., active-site mutations) to validate binding hypotheses. Frame results within established pharmacological models (e.g., lock-and-key vs. induced fit) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
